molecular formula C15H10FN3OS2 B2519832 N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-50-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2519832
CAS No.: 862975-50-6
M. Wt: 331.38
InChI Key: LAORVPQOSFPADQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H10FN3OS2 and its molecular weight is 331.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Isoxazole derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine have demonstrated significant anticancer activity. These compounds were found to induce G2/M cell cycle arrest and apoptosis in cancer cells through the activation of p53 via mitochondrial-dependent pathways, suggesting a potential role as cancer therapeutic agents, particularly in colon cancer models R. Kumbhare et al., 2014.

Synthetic Utility in Organic Chemistry

N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a derivative of this compound, has been used as a building block for Julia olefination. This reagent facilitates the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, highlighting its utility in the synthesis of complex organic molecules Arun K. Ghosh et al., 2009.

Crystal Structure Analysis

The crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, a compound related to this compound, was determined, revealing insights into its molecular configuration and interactions. This type of analysis is crucial for understanding the physical and chemical properties of such compounds Song Yang et al., 2005.

Anticonvulsant and Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives, related to the compound of interest, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One specific derivative exhibited promising results, suggesting the potential for development into treatments for neurological conditions M. Z. Hassan et al., 2012.

Fluorescent Probes for Sensing Applications

Derivatives of this compound have been applied in the development of fluorescent probes for sensing pH and metal cations. These compounds offer high sensitivity and selectivity, which are essential attributes for biological and environmental monitoring K. Tanaka et al., 2001.

Antibacterial and Antifungal Activity

Synthesized derivatives have shown notable antibacterial and antifungal activities, which could be leveraged for developing new antimicrobial agents. Such research underscores the potential of this compound derivatives in addressing the need for novel antimicrobials Vladimír Pejchal et al., 2015.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their structure and the target they interact with. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

While specific safety and hazard information for “N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine” is not available, benzothiazoles can be irritants and should be handled with care .

Future Directions

Benzothiazoles are a focus of ongoing research due to their diverse biological activities. Future research may focus on developing new benzothiazole derivatives with improved activity and safety profiles .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS2/c1-20-9-3-5-11-13(7-9)22-15(18-11)19-14-17-10-4-2-8(16)6-12(10)21-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAORVPQOSFPADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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